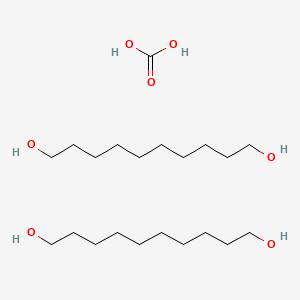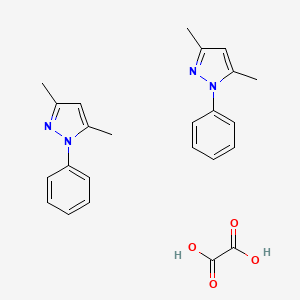
3,5-Dimethyl-1-phenylpyrazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-phenylpyrazole;oxalic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its crystalline solid form, which ranges from white to pale yellow in color .
Preparation Methods
The synthesis of 3,5-Dimethyl-1-phenylpyrazole typically involves the condensation of benzaldehyde and 2-amino propionic acid methyl ester, followed by cyclization and methylation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,5-Dimethyl-1-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-phenylpyrazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
3,5-Dimethyl-1-phenylpyrazole can be compared with other pyrazole derivatives such as:
- 1-Phenylpyrazole
- 3,5-Diphenylpyrazole
- 1-Phenylimidazole
- 2-Phenylimidazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
90146-73-9 |
|---|---|
Molecular Formula |
C24H26N4O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole;oxalic acid |
InChI |
InChI=1S/2C11H12N2.C2H2O4/c2*1-9-8-10(2)13(12-9)11-6-4-3-5-7-11;3-1(4)2(5)6/h2*3-8H,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
PQNDQPXFDKRAOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C.CC1=CC(=NN1C2=CC=CC=C2)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



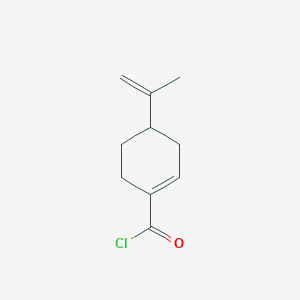
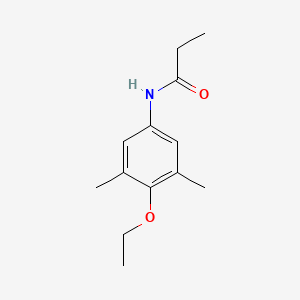

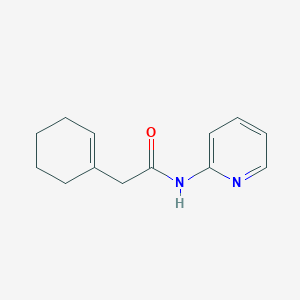
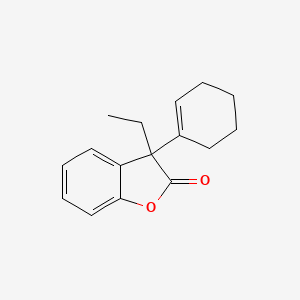
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
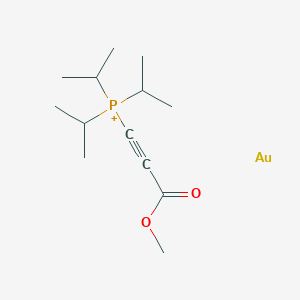
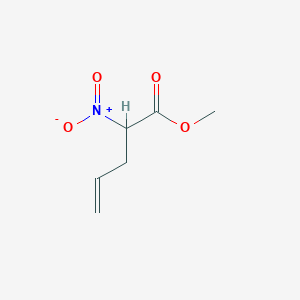
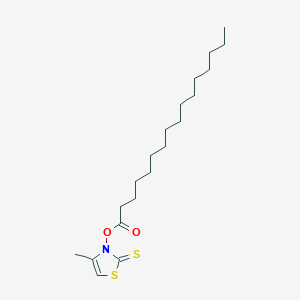
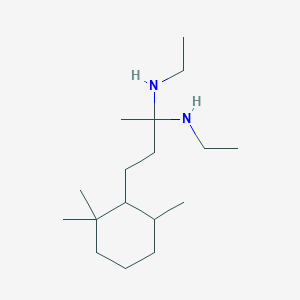
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
